molecular formula C19H21N3O2 B5757951 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine

Cat. No.: B5757951
M. Wt: 323.4 g/mol
InChI Key: SOFKVGDWTVWCSW-SOFGYWHQSA-N
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Description

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a nitrophenylprop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-nitroacetophenone and a benzaldehyde derivative in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for an extended period, usually around 78 hours. The product is then precipitated by acidification with hydrochloric acid and purified by recrystallization in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The double bond in the prop-2-enyl group can be hydrogenated to form a single bond.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of a saturated propyl group.

    Substitution: Introduction of various substituents onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and phenyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine is unique due to the presence of both a piperazine ring and a nitrophenylprop-2-enyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-22(24)19-11-5-4-7-17(19)8-6-12-20-13-15-21(16-14-20)18-9-2-1-3-10-18/h1-11H,12-16H2/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFKVGDWTVWCSW-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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